molecular formula C22H16ClN3O2 B2989955 6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine CAS No. 478257-27-1

6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine

Cat. No. B2989955
CAS RN: 478257-27-1
M. Wt: 389.84
InChI Key: BMRAHZAPNVGROY-ZMOGYAJESA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C22H16ClN3O2. It contains a imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused to a pyridine ring . This core is substituted with a phenyl group, a chloro group, and a [(4-methylbenzoyl)oxy]imino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (389.84) and its molecular formula (C22H16ClN3O2). Other properties such as melting point, boiling point, and density were not provided in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of various imidazo[1,2-a]pyridine derivatives and the analysis of their crystal and molecular structures. For instance, one study presented the synthesis of cyanines from 6-aryl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones, demonstrating the versatility of imidazo[1,2-a]pyridine compounds in chemical synthesis and the potential for creating novel materials with specific optical properties (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).

Luminescent Properties

Lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines were studied, revealing the impact of the ligands on the structural and photophysical properties of the complexes. This research provides a foundation for developing luminescent materials with potential applications in sensors and light-emitting devices (Petoud, Bünzli, Schenk, & Piguet, 1997).

Catalytic Activity

A series of novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes were synthesized and showed high efficiency in carbon–carbon bond-forming reactions, demonstrating the potential of imidazo[1,2-a]pyridine derivatives in catalysis and organic synthesis (Akkoç, Gök, Ilhan, & Kayser, 2016).

Antiviral and Antitumor Activity

Imidazo[1,2-a]pyridine derivatives have been explored for their biological activities, including as antiviral agents against human rhinovirus and as potential anticancer compounds. These studies highlight the therapeutic potential of such compounds in medicine and pharmacology (Hamdouchi, de Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound are not specified in the search results. Given its structural features, it could be of interest in medicinal chemistry or materials science .

properties

IUPAC Name

[(E)-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c1-15-7-9-17(10-8-15)22(27)28-24-13-19-21(16-5-3-2-4-6-16)25-20-12-11-18(23)14-26(19)20/h2-14H,1H3/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRAHZAPNVGROY-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine

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